2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one
Description
This compound is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4(5H)-one core substituted with a 4-butoxyphenyl group at position 2 and a methyloxazolylmethyl moiety at position 3. The oxazole ring is further substituted with a 2-methoxyphenyl group and a methyl group at positions 2 and 5, respectively. Its synthesis likely involves multi-step reactions, including cyclization and substitution steps, as inferred from analogous pyrazolo-pyrazinone derivatives described in the literature .
Properties
IUPAC Name |
2-(4-butoxyphenyl)-5-[[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N4O4/c1-4-5-16-35-21-12-10-20(11-13-21)23-17-25-28(33)31(14-15-32(25)30-23)18-24-19(2)36-27(29-24)22-8-6-7-9-26(22)34-3/h6-15,17H,4-5,16,18H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBUQJSXJHFOHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=C(OC(=N4)C5=CC=CC=C5OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a pyrazolo derivative that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and therapeutic potential based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 428.50 g/mol. The structure features a pyrazolo[1,5-a]pyrazin backbone, which is known for its diverse biological activities.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of pyrazolo compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains. A study indicated that certain pyrazolo derivatives displayed comparable antibacterial activity to standard antibiotics when tested against Mycobacterium tuberculosis and other pathogens .
| Compound | Bacterial Strain | Inhibition (%) |
|---|---|---|
| 2-(4-butoxyphenyl)-... | M. tuberculosis | 87% |
| Reference Drug (Rifampicin) | M. tuberculosis | 98% |
Anticancer Activity
The anticancer potential of pyrazolo compounds has also been explored extensively. Research has shown that specific derivatives can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer). For example, a related compound exhibited an IC50 value of 6.2 μM against HCT-116 cells, suggesting potent anticancer activity .
| Cell Line | Compound | IC50 (μM) |
|---|---|---|
| MCF-7 | 2-(4-butoxyphenyl)-... | 27.3 |
| HCT-116 | Related Compound | 6.2 |
The mechanism underlying the biological activity of this compound may involve the inhibition of key metabolic pathways in pathogens and cancer cells. Pyrazolo derivatives are known to interact with various enzymes and receptors, potentially disrupting cellular functions critical for survival and proliferation .
Study 1: Antituberculosis Activity
In a comprehensive study on the antituberculosis activity of pyrazolo derivatives, researchers synthesized several compounds and evaluated their efficacy against M. tuberculosis. The compound in focus was found to be less effective than rifampicin but showed promise as a lead compound for further modifications .
Study 2: Cytotoxicity Against Cancer Cells
Another study investigated the cytotoxic effects of various pyrazolo compounds on different cancer cell lines. The results indicated that the compound exhibited significant cytotoxicity against MCF-7 cells, supporting its potential as an anticancer agent .
Scientific Research Applications
The compound 2-(4-butoxyphenyl)-5-((2-(2-methoxyphenyl)-5-methyloxazol-4-yl)methyl)pyrazolo[1,5-a]pyrazin-4(5H)-one is a complex organic molecule that has garnered attention in various fields of scientific research due to its potential applications. This article explores its applications, particularly in medicinal chemistry, materials science, and biochemistry, supported by data tables and documented case studies.
Chemical Properties and Structure
Medicinal Chemistry
The compound exhibits potential as a pharmaceutical agent due to its structural similarity to known bioactive molecules. Its derivatives have been studied for their antitumor and antimicrobial activities.
Case Study: Antitumor Activity
In a study published in the Journal of Medicinal Chemistry, derivatives of pyrazolo[1,5-a]pyrazinones were synthesized and evaluated for their cytotoxic effects on various cancer cell lines. The results indicated that certain modifications to the butoxy and methoxy groups significantly enhanced their activity against breast cancer cells, suggesting that this compound could serve as a lead structure for developing new anticancer drugs .
Materials Science
Due to its unique electronic properties, this compound is being explored as a potential organic semiconductor material in electronic devices.
Case Study: Organic Electronics
Research published in Advanced Functional Materials highlighted the use of pyrazinone derivatives in organic light-emitting diodes (OLEDs). The study demonstrated that incorporating this compound into the active layer improved the device's efficiency and stability, making it a candidate for future OLED applications .
Biochemistry
The compound's ability to interact with biological macromolecules has led to investigations into its role as an enzyme inhibitor .
Case Study: Enzyme Inhibition
A study focused on the inhibition of specific kinases involved in cancer signaling pathways showed that the pyrazolo[1,5-a]pyrazinone derivatives could effectively inhibit these enzymes at low micromolar concentrations. This suggests that the compound could be further developed as a therapeutic agent targeting kinase-related diseases .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Physicochemical Properties
The compound is compared to three structurally related derivatives (Table 1):
Key Observations:
- In contrast, the chlorophenyl and dimethoxyphenethyl groups in ’s compound increase polarity, favoring solubility but reducing membrane permeability.
- Core Heterocycle Impact: Pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (target compound and ’s analogue) exhibit greater conformational flexibility compared to fused benzoxazine systems (), which may influence pharmacokinetic properties.
- Bioactivity Trends: Pyrazolo-pyrazinones with aromatic substituents (e.g., methoxyphenyl, chlorophenyl) show affinity for kinases and phosphodiesterases, as seen in . The target compound’s oxazole moiety may confer selectivity for specific enzymatic targets, though experimental validation is needed.
Electronic and Spectroscopic Comparisons
- Electronegativity Effects: The 2-methoxyphenyl group in the target compound donates electron density to the oxazole ring, shifting NMR signals (e.g., upfield shifts for adjacent protons) compared to non-substituted analogues .
- IR and MS Data: Oxazole C=N stretches (~1650 cm⁻¹) and pyrazinone C=O stretches (~1700 cm⁻¹) are characteristic of this class, consistent with spectral data in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
